
2-Benzylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylpropane-1,3-diamine is an organic compound with the molecular formula C₁₀H₁₆N₂. It is a diamine, meaning it contains two amine groups (-NH₂) attached to a propane backbone with a benzyl group attached to the second carbon atom. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylpropane-1,3-diamine typically involves the reaction of benzyl chloride with 1,3-diaminopropane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of 1,3-diaminopropane attack the benzyl chloride, resulting in the formation of this compound.
Reaction Conditions:
Reagents: Benzyl chloride, 1,3-diaminopropane
Solvent: Typically anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Often a base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality. The purification process often includes distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylpropane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-methylpropane-1,3-diamine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
2-Benzylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mecanismo De Acción
The mechanism of action of 2-Benzylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with these targets, potentially altering their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diaminopropane: Lacks the benzyl group, making it less lipophilic and potentially less reactive in certain contexts.
2-Phenylethylamine: Contains a phenyl group instead of a benzyl group, leading to different reactivity and biological activity.
N-Benzyl-1,3-diaminopropane: Similar structure but with different substitution patterns, affecting its chemical and biological properties.
Uniqueness
2-Benzylpropane-1,3-diamine is unique due to the presence of both amine groups and a benzyl group, which confer distinct reactivity and potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic organic chemistry.
Propiedades
Número CAS |
83416-73-3 |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
2-benzylpropane-1,3-diamine |
InChI |
InChI=1S/C10H16N2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10H,6-8,11-12H2 |
Clave InChI |
PHZBNNLFBKTVLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B13993280.png)
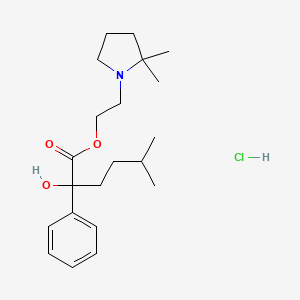
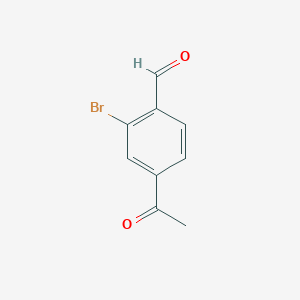
![tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B13993295.png)
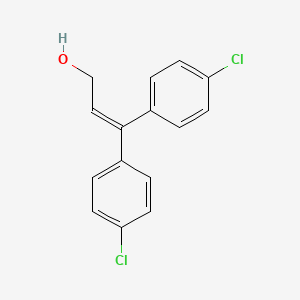
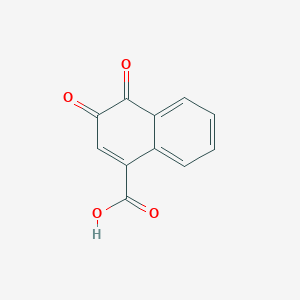
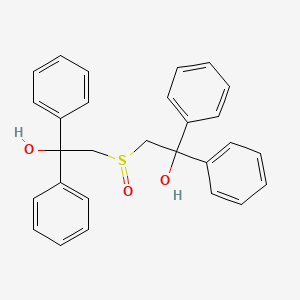


![N-[4-(4-benzamidophenyl)phenyl]benzamide](/img/structure/B13993319.png)

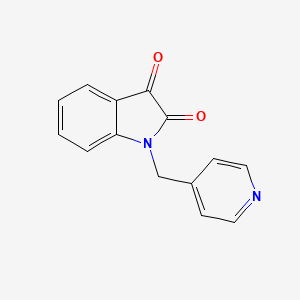
![2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one](/img/structure/B13993338.png)
![Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester](/img/structure/B13993346.png)
